2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole is a synthetic organic compound characterized by the presence of a 1,3-oxazole ring substituted with a 1-chloroethyl group and a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-amino-2-chloroethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the chloroethyl group can lead to the formation of ethyl-substituted oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide, solvents like acetone or water.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as tetrahydrofuran or ether.
Major Products Formed
Substitution Reactions: Amino or thio-substituted oxazole derivatives.
Oxidation Reactions: Oxidized oxazole derivatives.
Reduction Reactions: Ethyl-substituted oxazole derivatives.
Scientific Research Applications
2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Chloroethyl)-5-phenyl-1,3-oxazole
- 2-(1-Chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole
- 2-(1-Chloroethyl)-5-(2,4-difluorophenyl)-1,3-oxazole
Uniqueness
2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole is unique due to the presence of both a 1-chloroethyl group and a 2,4-dichlorophenyl group, which confer distinct chemical and biological properties. This combination of substituents may result in enhanced reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NO/c1-6(12)11-15-5-10(16-11)8-3-2-7(13)4-9(8)14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDDVLMUCMFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.